6-ethyl-2,3,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine
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Overview
Description
6-ETHYL-2,3,5-TRIMETHYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-2,3,5-TRIMETHYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
Construction of the Pyrrolo[2,3-b]pyridine Core: This step often involves cyclization reactions, where the pyridine ring is fused with a pyrrole ring. Catalysts such as palladium or copper may be used to facilitate this process.
Introduction of Substituents: The ethyl, methyl, and pyridyl groups are introduced through various substitution reactions, often using reagents like alkyl halides and organometallic compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-2,3,5-TRIMETHYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyridine or pyrrole rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
6-ETHYL-2,3,5-TRIMETHYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-ETHYL-2,3,5-TRIMETHYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.
Pyrrole Derivatives: Compounds with pyrrole rings and varying functional groups.
Pyrrolo[2,3-b]pyridine Compounds: Other compounds with the same core structure but different substituents.
Uniqueness
6-ETHYL-2,3,5-TRIMETHYL-1-(3-PYRIDYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H20N4 |
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Molecular Weight |
280.37 g/mol |
IUPAC Name |
6-ethyl-2,3,5-trimethyl-1-pyridin-3-ylpyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C17H20N4/c1-5-14-11(3)16(18)15-10(2)12(4)21(17(15)20-14)13-7-6-8-19-9-13/h6-9H,5H2,1-4H3,(H2,18,20) |
InChI Key |
IDDMAMHNAQCYEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C2C(=C(N(C2=N1)C3=CN=CC=C3)C)C)N)C |
Origin of Product |
United States |
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